5-Borono-3-methoxypicolinic acid
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Overview
Description
5-Borono-3-methoxypicolinic acid is a boronic acid derivative with the molecular formula C7H8BNO4
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 5-bromo-3-methoxypicolinic acid with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods: Industrial production of 5-Borono-3-methoxypicolinic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Borono-3-methoxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohols or amines.
Substitution: Biaryl compounds or other substituted derivatives.
Scientific Research Applications
5-Borono-3-methoxypicolinic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-Borono-3-methoxypicolinic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe . The compound can also participate in cross-coupling reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
- 5-Bromo-3-methoxypicolinic acid
- 5-Fluoro-3-methoxypicolinic acid
- 5-Chloro-3-methoxypicolinic acid
Comparison: 5-Borono-3-methoxypicolinic acid is unique due to the presence of the boronic acid group, which imparts distinct reactivity and binding properties compared to its halogenated analogs. This makes it particularly valuable in applications requiring specific interactions with diols and other nucleophiles .
Properties
IUPAC Name |
5-borono-3-methoxypyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BNO5/c1-14-5-2-4(8(12)13)3-9-6(5)7(10)11/h2-3,12-13H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKHTWAMNLCFKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)C(=O)O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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